molecular formula C11H9NS B2479630 N-[(E)-2-thienylmethylidene]aniline CAS No. 1191913-61-7

N-[(E)-2-thienylmethylidene]aniline

Cat. No.: B2479630
CAS No.: 1191913-61-7
M. Wt: 187.26
InChI Key: NLHBEOFSSBIRFO-FMIVXFBMSA-N
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Description

N-[(E)-2-thienylmethylidene]aniline is an organic compound with the molecular formula C11H9NS. It is a Schiff base derived from the condensation of aniline and 2-thiophenecarboxaldehyde.

Scientific Research Applications

N-[(E)-2-thienylmethylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of anilines can vary depending on the specific compound and its application. For instance, some anilines can act as inhibitors against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Anilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(E)-2-thienylmethylidene]aniline can be synthesized through a condensation reaction between aniline and 2-thiophenecarboxaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2-thiophenecarboxaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

C6H5NH2+C4H3SCHOC6H5N=CHC4H3S+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_3\text{SCHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC}_4\text{H}_3\text{S} + \text{H}_2\text{O} C6​H5​NH2​+C4​H3​SCHO→C6​H5​N=CHC4​H3​S+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-thienylmethylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

N-[(E)-2-thienylmethylidene]aniline can be compared with other Schiff bases and aniline derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBEOFSSBIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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